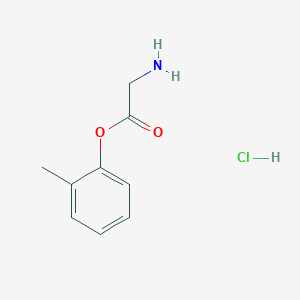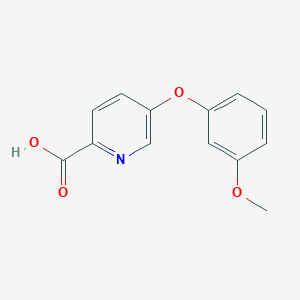
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel organic compound with a unique molecular structure. This compound features a cyclohexene ring, a pyridazinyl group, and a pyrrolidinyl moiety. Its structural complexity makes it an intriguing subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, one commonly used route involves the following steps:
Synthesis of Intermediate Compounds: : Preparation begins with the synthesis of key intermediates, including the cyclohexene derivative and the methoxypyridazine compound.
Coupling Reaction: : The coupling of the cyclohexene derivative with the methoxypyridazine is achieved through nucleophilic substitution reactions.
Formation of Pyrrolidinyl Group:
Industrial Production Methods
On an industrial scale, production involves optimized reaction conditions such as:
Catalysts: : Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: : Selection of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for better solubility of reactants.
Temperature and Pressure: : Controlled temperature (60-80°C) and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4) to form cyclohexanone derivatives.
Reduction: : Use of reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.
Substitution: : Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine (Br2).
Common Reagents and Conditions
The reactions generally employ reagents such as:
Oxidants: : KMnO4, chromium trioxide (CrO3)
Reductants: : LiAlH4, sodium borohydride (NaBH4)
Solvents: : Acetonitrile, dichloromethane
Major Products
The major products from these reactions include:
Ketones: : From oxidation reactions
Alcohols: : From reduction reactions
Halogenated Compounds: : From substitution reactions
科学的研究の応用
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as a ligand in receptor-binding studies.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
Mechanism by which the Compound Exerts its Effects
The compound interacts with biological targets through its functional groups. The methoxypyridazinyl group is particularly crucial for binding to receptors.
Molecular Targets and Pathways
Receptors: : Potentially binds to G-protein coupled receptors (GPCRs) and ion channels.
Pathways: : Influences signaling pathways like the MAPK/ERK pathway involved in cell growth and proliferation.
類似化合物との比較
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combined structural elements. Similar compounds include:
Cyclohex-3-en-1-yl(methoxypyrrolidin-1-yl)methanone
Cyclohexenyl(methoxypyridazinyl)pyrrolidine
Unlike its counterparts, this compound offers distinct reactivity due to its specific substituents, making it valuable for targeted applications in research and industry.
特性
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-7-8-15(18-17-14)22-13-9-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,7-8,12-13H,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZQDSQMCECBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2983749.png)


![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)
![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide](/img/structure/B2983756.png)

![2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)



![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)


